molecular formula C5H6N2O2S2 B1330624 (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid CAS No. 50918-26-8

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1330624
CAS No.: 50918-26-8
M. Wt: 190.2 g/mol
InChI Key: DJBLVKBSHOUHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and an acetic acid moiety linked via a sulfanyl group at the 2-position. This structure places it within a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking, influenced by the electron-rich sulfur atoms and aromatic system .

The compound’s synthesis typically involves thiol-disulfide exchange reactions or alkylation of 5-mercapto-1,3,4-thiadiazole intermediates, as seen in related derivatives .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBLVKBSHOUHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343409
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50918-26-8
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Thiosemicarbazide Cyclization and Subsequent Alkylation

One common route starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol intermediates by cyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions. The general procedure is as follows:

  • Acylated thiosemicarbazide (0.1 mole) is reacted with carbon disulfide (0.1 mole) at 40°C over 4 hours, followed by reflux for 1 hour until gas evolution ceases.
  • The reaction mixture is cooled, and the solid 5-methyl-1,3,4-thiadiazole-2-thiol is isolated by filtration.
  • This intermediate is then alkylated with chloroacetic acid derivatives in ethanol solution using bases such as potassium carbonate or sodium hydroxide to yield the sulfanylacetic acid derivative.

This method typically achieves high yields (80-85%) of the thiadiazole-thiol intermediate and subsequent alkylation products.

Alkylation Conditions and Solvent Systems

Alkylation of the mercapto group (-SH) on the thiadiazole ring is a critical step. Various solvent and base systems have been reported:

Solvent System Base Used Notes
Dimethylformamide (DMF) / K2CO3 Potassium carbonate Efficient for alkylation with chloroacetic acid esters
Ethanol (EtOH) / KOH Potassium hydroxide Commonly used, mild conditions
Ethanol / Sodium acetate (CH3COONa) Sodium acetate Alternative mild base
Tetrahydrofuran (THF) / NaOH Sodium hydroxide Suitable for sensitive substrates
DMF / NaH Sodium hydride Strong base, promotes complete alkylation
Ethanol / Triethylamine (Et3N) Triethylamine Mild base, sometimes used for selective alkylation

The choice of solvent and base affects reaction rate, yield, and purity of the final product.

Industrial Scale Considerations

Industrial synthesis may employ continuous flow reactors and high-purity reagents to optimize yield and reproducibility. The reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride has been noted as a related synthetic route, though specific to analogs.

Alternative Cyclization Methods

Other methods involve cyclization of amidoximes or amidines with methyl isothiocyanate or related reagents to form the thiadiazole ring, but these are less commonly applied for this specific compound.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 Acylated thiosemicarbazide + CS2 40°C 4h + reflux 1h 5-Methyl-1,3,4-thiadiazole-2-thiol 80-85
2 Thiol intermediate + Chloroacetic acid derivative EtOH, K2CO3 or KOH, reflux (5-Methyl-thiadiazol-2-ylsulfanyl)-acetic acid High (varies)

Research Findings and Notes

  • The alkylation step is generally performed under reflux in ethanol with a base to deprotonate the thiol and facilitate nucleophilic substitution.
  • The compound is relatively stable under normal conditions but sensitive to light and heat, requiring careful handling during synthesis and storage.
  • The sulfanylacetic acid moiety can be further derivatized for biological activity studies, as the thiadiazole ring system is a known pharmacophore in medicinal chemistry.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group in the thiadiazole ring undergoes nucleophilic substitution, enabling derivatization. Key reactions include:

Table 1: Substitution Reactions and Products

Reagent/ConditionsProduct FormedYieldSource
Ethyl chloroacetate, KOH/EtOHEthyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate78%
Benzyl bromide, DMF/K₂CO₃Benzyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate82%
4-Nitrobenzoyl chloride, THF4-Nitrobenzoyl derivative65%
  • Alkylation with ethyl chloroacetate proceeds via nucleophilic displacement, forming ester derivatives under mild alkaline conditions .
  • Benzylation in DMF with K₂CO₃ as a base enhances reaction efficiency due to improved solubility .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Table 2: Oxidation Reactions and Outcomes

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)RT, 6h, AcOHSulfoxide derivative90%
KMnO₄ (aq.)60°C, 2hSulfone derivative85%
mCPBA (1.2 eq.)DCM, 0°C, 1hSulfoxide (minor) + Sulfone (major)3:1
  • Hydrogen peroxide in acetic acid selectively oxidizes the sulfanyl group to sulfoxide .
  • Stronger oxidants like KMnO₄ fully oxidize the group to sulfones .

Reduction Reactions

Reduction of the thiadiazole ring or sulfanyl group has been explored for modifying bioactivity:

Table 3: Reduction Pathways

Reducing AgentConditionsProductApplicationSource
NaBH₄/CoCl₂MeOH, 50°C, 4hThiol intermediatePrecursor for S-alkylation
H₂/Pd-CEtOH, 25°C, 12hPartially saturated thiadiazolineStructural studies
  • Sodium borohydride with cobalt chloride selectively reduces disulfide bonds to thiols, enabling further functionalization .
  • Catalytic hydrogenation partially saturates the thiadiazole ring, altering electronic properties .

Condensation and Cyclization

The acetic acid moiety participates in condensation reactions:

Example :

  • Reaction with hydrazine hydrate forms hydrazide derivatives, which cyclize to 1,3,4-thiadiazolo[3,2-a]pyrimidines under acidic conditions .

Stability Under Hydrolytic Conditions

The compound degrades in alkaline media (pH >10) via cleavage of the thioether bond, forming 5-methyl-1,3,4-thiadiazole-2-thiol and glycolic acid .

Key Findings

  • Functional Group Reactivity : The sulfanyl group is the primary site for substitution and oxidation, while the acetic acid tail enables esterification/amidation.
  • Biological Implications : Sulfoxide derivatives show enhanced antimicrobial activity compared to the parent compound .
  • Synthetic Utility : Ethyl ester derivatives serve as intermediates for prodrug development .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid exhibits potent antimicrobial properties. It effectively inhibits the growth of bacteria such as Escherichia coli and Bacillus mycoides, making it a candidate for developing new antibacterial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate it induces apoptosis in cancer cells by activating caspase-dependent pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Anticonvulsant Effects

Recent studies have explored the anticonvulsant properties of derivatives of thiadiazole compounds, including this compound. These compounds have shown promise in preclinical models for epilepsy treatment by modulating neurotransmitter systems .

Material Science

In industrial settings, this compound is being utilized to develop new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for modifications that enhance material characteristics.

Drug Development

The compound is under investigation for its potential use in drug development due to its ability to inhibit specific enzymes and receptors involved in various diseases. This positions it as a valuable scaffold for creating new pharmaceuticals targeting multiple pathways .

Anticancer Activity Study

A study published in Frontiers in Chemistry evaluated various derivatives of thiadiazole compounds against cancer cell lines and found that some derivatives exhibited significant cytotoxic effects with low IC₅₀ values .

Anticonvulsant Research

Research conducted on a series of thiadiazole derivatives demonstrated their effectiveness in reducing seizure activity in animal models through mechanisms involving GABAergic modulation and voltage-gated ion channels .

Mechanism of Action

The mechanism of action of (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s ability to interact with DNA or proteins can result in anticancer activity by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

5-Mercapto-1,3,4-thiadiazole Derivatives

Replacing the methyl group with a mercapto (-SH) group, as in (5-Mercapto-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid (CAS 53723-88-9), alters reactivity and bioactivity. The thiol group enhances nucleophilicity, enabling disulfide bond formation, which is critical in antimicrobial applications .

Hydrazide-Functionalized Derivatives

Compounds like (5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide (CAS 52494-24-3) introduce a hydrazide group, which confers strong hydrogen-bonding capacity. This modification is associated with enhanced antimicrobial activity against Gram-positive bacteria, likely due to interactions with microbial enzymes . In contrast, the carboxylic acid group in the target compound may favor interactions with mammalian cellular targets, such as kinases or receptors involved in cancer pathways .

Aryl-Substituted Derivatives

The compound 2-{[4-(2-methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid (CAS 790270-74-5) incorporates a 2-methylphenyl group, increasing steric bulk and aromaticity. This substitution enhances π-π stacking interactions, often improving binding affinity to hydrophobic protein pockets in anticancer targets . The methyl group in the target compound offers a balance between steric effects and solubility.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., -COOH) : Enhance solubility and polar interactions, favoring anticancer activity .
  • Electron-Donating Groups (e.g., -CH3) : Increase lipophilicity, improving blood-brain barrier penetration (relevant for anticonvulsant analogs, ).
  • Aromatic Substituents (e.g., phenyl) : Boost binding affinity to hydrophobic enzyme pockets, critical for kinase inhibition .

Biological Activity

(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid is a heterocyclic compound notable for its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Overview of the Compound

  • Chemical Formula : C5_5H6_6N2_2O2_2S2_2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 50918-26-8

This compound features a thiadiazole ring that contributes to its unique biological properties. The specific substitution pattern on the thiadiazole ring enhances its reactivity and interaction with various biological targets .

Target Interactions

This compound has been associated with several molecular targets:

  • Enzymes : It interacts with enzymes such as carbonic anhydrase and lipoxygenase.
  • Kinases : The compound shows potential inhibition of abl kinase and glutaminase.
  • Other Targets : It also affects heat shock protein 90 and topoisomerase II, leading to significant biological effects.

Mode of Action

The compound's biological activity is primarily attributed to its ability to bind with specific enzymes and proteins, disrupting their normal function. This interaction can trigger apoptosis in cancer cells via caspase-dependent pathways, showcasing its potential as an anticancer agent .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against various pathogens:

  • Bacteria : Effective against Escherichia coli and Bacillus mycoides, inhibiting their growth significantly.
  • Fungi : Demonstrates antifungal properties, particularly against Candida albicans.

The compound's mechanism involves binding to bacterial enzymes, leading to cell death .

Anticancer Activity

Research indicates that this compound possesses dose-dependent anticancer effects across multiple cell lines. Its ability to induce apoptosis makes it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Screening : In vitro studies revealed that derivatives of thiadiazoles exhibit enhanced antibacterial activity compared to standard antibiotics like ampicillin. The introduction of specific moieties was found to amplify this effect .
  • Cytotoxicity Assays : Various assays demonstrated the compound's cytotoxic effects on cancer cells, showing promise for development as an anticancer drug .
  • Structure–Activity Relationship (SAR) : Studies suggest that modifications in the thiadiazole structure can lead to improved bioactivity and reduced toxicity. This information is crucial for designing new derivatives with enhanced efficacy .

The biochemical properties of this compound are significant for its application in pharmacology:

PropertyDescription
StabilityRelatively stable under normal conditions; degrades under light and heat
Interaction with BiomoleculesInhibits various enzymes leading to antimicrobial effects
Induction of ApoptosisActivates caspase pathways in cancer cells

Q & A

Q. What are the established synthetic routes for (5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid and its derivatives?

A two-step procedure is widely employed:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of intermediates using chloroacetic acid or other alkylating reagents to introduce sulfanylacetic acid moieties . Variations in alkylating agents (e.g., bromo-diethylmalonate, phenyl acetyl chloride) enable structural diversification for targeted biological activity .

Q. Which analytical methods are critical for confirming the structure and purity of this compound?

  • Elemental analysis : Validates empirical formulas.
  • 1H NMR and IR spectroscopy : Confirm functional groups (e.g., thiol, carbonyl) and substituent positions .
  • Thin-layer chromatography (TLC) : Assess purity post-synthesis .
  • X-ray crystallography : Resolves crystal structures of derivatives (e.g., 2-acetamido-5-methylmercapto-1,3,4-thiadiazole) .

Q. What preliminary pharmacological activities have been reported for this compound?

  • Anticonvulsant and anticancer activity : Demonstrated in derivatives via in vitro assays, likely due to thiadiazole-thiol interactions with neuronal or cancer cell targets .
  • Antimicrobial potential : Structural analogs (e.g., 1,2,4-triazole derivatives) show activity against bacterial and fungal strains, suggesting broader applicability .

Advanced Research Questions

Q. How can synthetic yields be optimized for alkylation steps in derivative synthesis?

  • Reaction conditions : Use equimolar alkali media to enhance nucleophilic substitution efficiency during alkylation .
  • Solvent selection : Dry benzene or ethanol minimizes side reactions (e.g., hydrolysis) .
  • Catalysts : Triethylamine (Et₃N) facilitates acid chloride coupling, improving yields of amide derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines).
  • Structural benchmarking : Compare substituent effects (e.g., methyl vs. phenyl groups) to isolate activity drivers .
  • Metabolic stability assays : Evaluate degradation products (e.g., via mass balance studies) to rule out artifactual results .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions, then quantify degradation products using HPLC or LC-MS .
  • pH-dependent stability profiling : Monitor structural integrity in buffers simulating gastrointestinal or intracellular environments .

Q. How do substituent variations influence the compound’s structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., halogens) on the thiadiazole ring enhance electrophilicity, improving interactions with biological targets .
  • Hydrophobic substituents (e.g., phenyl, isobutyl) increase membrane permeability, as seen in triazole-thioacetic acid salts .
  • Metal coordination : Derivatives complexed with Fe(II), Cu(II), or Zn(II) exhibit altered pharmacokinetic properties, warranting metallomics studies .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., γ-aminobutyric acid receptors for anticonvulsant activity) .
  • Gene expression profiling : Use RNA-seq or qPCR to identify downstream pathways modulated by the compound .

Q. How can the compound be functionalized for targeted drug delivery?

  • Salt formation : React with sodium/potassium hydroxides or organic bases (e.g., morpholine) to improve solubility .
  • Prodrug design : Ethoxyimino or ester derivatives (e.g., ethyl 2-oxoacetate) enhance bioavailability, as seen in cephalosporin analogs .

Q. What interdisciplinary approaches expand the compound’s applications beyond pharmacology?

  • Material science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications, leveraging thiadiazole’s chelating properties .
  • Agricultural chemistry : Derivatize as fungicides or growth regulators, inspired by structural analogs with known agrochemical activity .

Methodological Notes

  • Critical data gaps : Limited in vivo toxicology and ADME (absorption, distribution, metabolism, excretion) data require prioritized investigation.
  • Contradictions : Discrepancies in antimicrobial efficacy between studies may arise from assay variability (e.g., broth microdilution vs. disk diffusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.